N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenoxyacetamide
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Overview
Description
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenoxyacetamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the imidazo[1,2-a]pyridine core in the structure contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenoxyacetamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions include heating the mixture at elevated temperatures to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of microwave-assisted synthesis can be advantageous due to its rapid reaction times and high yields. Additionally, the process can be optimized to minimize waste and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other substituents under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenoxyacetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazole Derivatives: These compounds also contain the imidazole ring and are known for their diverse pharmacological properties.
Pyridine Derivatives: These compounds have a pyridine ring and are widely used in medicinal chemistry.
Uniqueness
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenoxyacetamide is unique due to its specific substitution pattern and the presence of both fluorophenyl and phenoxyacetamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C22H18FN3O2 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C22H18FN3O2/c1-15-11-12-26-19(13-15)24-21(16-7-9-17(23)10-8-16)22(26)25-20(27)14-28-18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,25,27) |
InChI Key |
ULKBUAGUOFWZSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)COC3=CC=CC=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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